molecular formula C19H23ClFNO B11481291 Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-

Cat. No.: B11481291
M. Wt: 335.8 g/mol
InChI Key: DISLSWKKTOTWFE-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with appropriate amines and halogenating agents. One common method includes the reaction of adamantanecarboxylic acid with 4-fluoroaniline in the presence of a chlorinating agent like thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a stable scaffold that can interact with various biological targets, potentially inhibiting viral replication or bacterial growth. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-2-chloro-N-(3-methoxyphenyl)methylacetamide
  • N-(adamantan-1-yl)-2-chloro-N-(4-methylphenyl)methylacetamide
  • N-(adamantan-1-yl)-2-chloro-N-(4-chlorophenyl)methylacetamide

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H23ClFNO

Molecular Weight

335.8 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H23ClFNO/c20-11-18(23)22(17-3-1-16(21)2-4-17)12-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-12H2

InChI Key

DISLSWKKTOTWFE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN(C4=CC=C(C=C4)F)C(=O)CCl

Origin of Product

United States

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